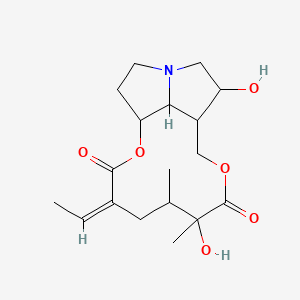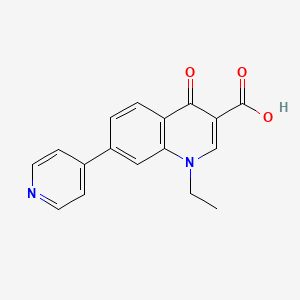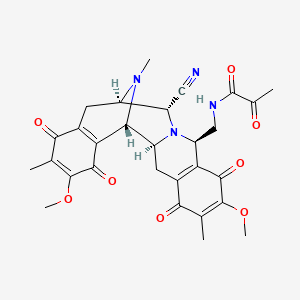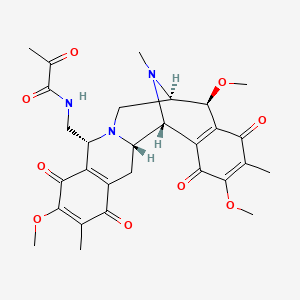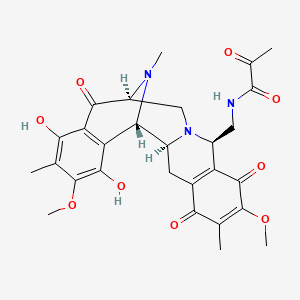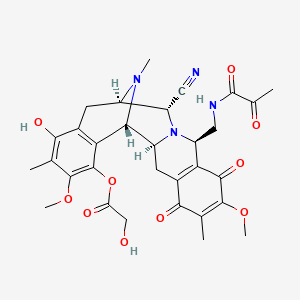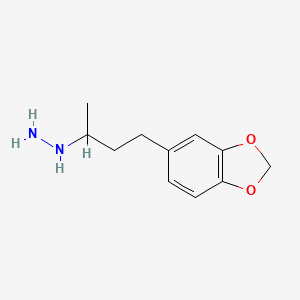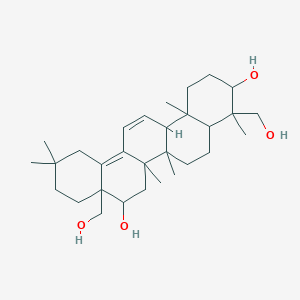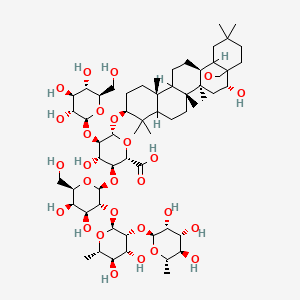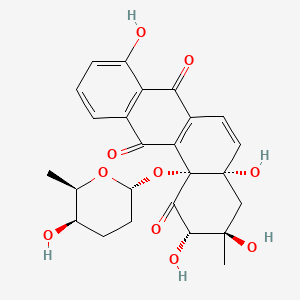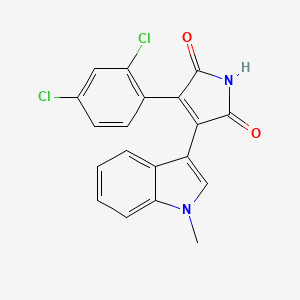
SB 216763
描述
3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, also known as 3-DCIP, is a synthetic compound with a variety of potential applications in scientific research. This molecule has been studied for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2) and has been shown to possess anti-inflammatory properties. In addition, 3-DCIP has been used in the synthesis of various organic compounds and has been studied for its potential use in drug design.
科学研究应用
GSK3 抑制
SB 216763 是一种细胞可渗透的 ATP 竞争性抑制剂,可抑制糖原合成酶激酶 3α (GSK3α, IC₅₀ = 34 nM) 和 GSK3β 同工酶 . GSK3 是一种丝氨酸/苏氨酸蛋白激酶,被包括胰岛素、生长因子、细胞特化因子和细胞粘附在内的各种细胞外刺激抑制 .
干细胞的维持和自我更新
当与小鼠胚胎成纤维细胞 (MEF) 在没有白血病抑制因子 (LIF) 的情况下共培养时,this compound 可将小鼠胚胎干细胞 (ES) 维持在未分化、多能状态长达两个月 . 它还促进原代小鼠视网膜干细胞的增殖 并增加小鼠大脑中神经祖细胞的增殖 .
分化
This compound 增强了胰岛素诱导的静止储备细胞从培养的小鼠成肌细胞中分化 . 它刺激培养的大鼠神经球中 NSC 的分化 ,诱导培养的人类神经祖细胞 (NPC) 中的神经元分化 ,并促进培养的小鼠造血祖细胞 (HPC) 中树突状细胞的分化 .
癌症研究
This compound 诱导培养的人类胶质母细胞瘤细胞的分化并减少癌干细胞群体 . 它可以成为研究 GSK-3 在细胞信号通路中功能作用的重要研究工具 .
神经保护
进一步研究表明,this compound 可以预防 PI3 激酶通路抑制引起的脑神经细胞死亡 .
糖原合成的刺激
This compound 刺激肝细胞中糖原的合成 ,并诱导 β-连环蛋白依赖的基因转录 .
肺部炎症和纤维化的减少
This compound 已被证明可以在小鼠模型中减少肺部炎症和纤维化 .
促进造血干细胞 (HSC) 生成
作用机制
Target of Action
SB 216763, also known as “3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione”, is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that is inhibited by a variety of extracellular stimuli .
Mode of Action
This compound inhibits GSK-3 in an ATP competitive manner . It inhibits both GSK-3α and GSK-3β isozymes, with an IC50 of 34.3 nM . This means that this compound competes with ATP for binding to the active site of GSK-3, thereby preventing the kinase from phosphorylating its substrates.
Biochemical Pathways
The inhibition of GSK-3 by this compound affects several biochemical pathways. One of the key downstream effects is the stimulation of glycogen synthesis in human liver cells via glycogen synthase activation . Additionally, this compound induces the expression of a β-catenin regulated reporter gene in HEK293 cells . β-catenin is a key downstream effector in the Wnt signaling pathway, which plays crucial roles in cell fate determination, cell migration, cell polarity, and stem cell maintenance .
Pharmacokinetics
and soluble in DMSO at 24mg/ml. These properties suggest that this compound can readily enter cells and exert its effects.
Result of Action
The inhibition of GSK-3 by this compound leads to several molecular and cellular effects. It stimulates glycogen synthesis in human liver cells , induces the expression of a β-catenin regulated reporter gene , and can prevent neuronal cell death induced by PI3 kinase pathway inhibition . Furthermore, it has been shown to protect against aldosterone-induced cardiac and renal injury by activating autophagy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of extracellular stimuli such as insulin, growth factors, cell specification factors, and cell adhesion can inhibit GSK-3 , potentially enhancing the effects of this compound.
属性
IUPAC Name |
3-(2,4-dichlorophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O2/c1-23-9-13(11-4-2-3-5-15(11)23)17-16(18(24)22-19(17)25)12-7-6-10(20)8-14(12)21/h2-9H,1H3,(H,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSGFHVFHSKIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182349 | |
| Record name | 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-Pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
280744-09-4 | |
| Record name | 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=280744-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB 216763 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280744094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-Pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of SB216763?
A1: SB216763 is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does inhibition of GSK-3β by SB216763 affect the Wnt/β-catenin signaling pathway?
A2: GSK-3β typically phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK-3β, SB216763 prevents β-catenin degradation, leading to its accumulation in the cytoplasm and translocation to the nucleus. This activates the Wnt/β-catenin signaling pathway, influencing gene transcription. [, , , , , , ]
Q3: Does SB216763 interact with other targets besides GSK-3β?
A3: Research indicates that SB216763 can also act as a partial agonist of the aryl hydrocarbon receptor (AhR). [, , ] This interaction can induce the expression of cytochrome P450 1a1 (Cyp1a1), an enzyme involved in drug metabolism.
Q4: Is there any available spectroscopic data for SB216763?
A4: The provided abstracts do not include specific spectroscopic data (NMR, IR, MS) for SB216763.
Q5: Do the provided research papers discuss material compatibility, stability, or catalytic properties of SB216763?
A5: No, the focus of these papers is on the biological activity and therapeutic potential of SB216763, primarily as a GSK-3β inhibitor and its downstream effects. Information on material compatibility, stability under various conditions, or catalytic properties is not included in these studies.
Q6: Do the provided abstracts contain information related to computational chemistry, SAR studies, stability and formulation, or SHE regulations regarding SB216763?
A6: No, the abstracts primarily focus on the biological activity of SB216763 in various in vitro and in vivo models. They do not delve into computational modeling, structure-activity relationships, formulation strategies, or safety regulations.
Q7: What routes of administration have been investigated for SB216763 in the provided research?
A8: The research papers describe both systemic (intraperitoneal injection) and central (intracerebroventricular or intranasal administration) routes for SB216763. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



